Methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate;hydrate
Description
Methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate hydrate is a methyl ester derivative of N-acetylneuraminic acid (Neu5Ac), a prominent sialic acid. Sialic acids are nine-carbon α-keto acids critical to glycobiology, influencing cell-cell interactions, immune responses, and pathogen recognition . The compound’s structure includes a methyl ester at the C2 carboxylate group, a hydrated crystal lattice, and a 1,2,3-trihydroxypropyl (glycerol-derived) side chain at C4. Its IUPAC name is methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate hydrate (CAS: 22900-11-4) . This derivative is synthetically valuable, serving as an intermediate in glycoconjugate chemistry and drug development due to its enhanced stability compared to the free acid form .
Properties
Molecular Formula |
C12H23NO10 |
|---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C12H21NO9.H2O/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15);1H2 |
InChI Key |
UIUNVNKHJXXRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate;hydrate typically involves multiple stepsThe final steps often involve deprotection and purification to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. These methods would include stringent control of reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate;hydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate;hydrate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to three key sialic acid derivatives:
Key Differences and Implications
Esterification vs. Free Acid (Neu5Ac):
The methyl ester group reduces polarity, enhancing membrane permeability compared to Neu5Ac’s free carboxylic acid . This makes the compound a candidate for prodrug strategies, particularly in antiviral or anticancer therapies where cellular uptake is critical . However, esterification diminishes its role in natural glycan interactions, as the free acid is required for binding to lectins and antibodies .
Hydrate vs. Anhydrous Forms: The hydrate form improves crystallinity and solubility in polar solvents (e.g., methanol/water mixtures), facilitating purification and storage . In contrast, anhydrous Neu5Ac derivatives are more prone to aggregation in hydrophobic environments .
Comparison with Neu5Gc: Neu5Gc, which replaces the acetamido group with glycolylamide, is absent in humans due to a genetic mutation . The target compound’s acetamido group avoids the immunogenicity associated with Neu5Gc, making it safer for therapeutic use .
Peracetylated Derivatives: The pentaacetate derivative (CAS 73208-82-9) is fully acetylated, rendering it lipophilic and suitable for lipid-based drug delivery systems . In contrast, the target compound’s partial hydroxylation allows balanced solubility for synthetic manipulation .
Biological Activity
Methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate;hydrate, also known as N-acetylneuraminic acid (Neu5Ac), is a derivative of sialic acid with significant biological activity. This compound is primarily involved in various biological processes including cell signaling, immune response, and viral interactions. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉N₁O₉
- Molecular Weight : 309.271 g/mol
- CAS Number : 19342-33-7
- IUPAC Name : (4S,5S,6R)-5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Biological Functions
- Cell Signaling : Neu5Ac plays a critical role in cellular communication by modulating the interactions between cells and their environment. It is often found at the terminal ends of glycoproteins and glycolipids on cell surfaces, influencing various signaling pathways.
- Immune Response : The presence of sialic acids like Neu5Ac on cell surfaces can inhibit the activation of immune responses. This property is exploited by pathogens to evade immune detection.
- Viral Interactions : Neu5Ac is crucial for viral pathogenesis. Many viruses, including influenza and HIV, utilize sialic acid residues for attachment to host cells. The binding affinity of these viruses to specific sialic acid linkages (α-2,3 or α-2,6) determines their infectivity and host range.
Neu5Ac's biological activity can be attributed to its structural characteristics:
- Sialic Acid Binding : Neu5Ac binds to galactose residues on glycoproteins through α-glycosidic linkages. This interaction is essential for viral entry into host cells .
- Inhibition of Sialidases : Neu5Ac can inhibit the activity of sialidases (neuraminidases), enzymes that cleave sialic acids from glycoproteins. This inhibition can prevent the release of newly formed viral particles from infected cells .
Case Study 1: Influenza Virus Interaction
A study focused on the interaction between Neu5Ac and the influenza virus demonstrated that the virus's hemagglutinin (HA) protein specifically binds to sialic acid residues on host cells. The study found that variations in the structure of Neu5Ac could influence the binding affinity and subsequent infection rates .
Case Study 2: Immune Evasion Mechanism
Research has shown that certain cancer cells overexpress sialic acids like Neu5Ac to evade immune detection. This mechanism allows tumors to escape from T-cell mediated cytotoxicity by masking antigens that would otherwise trigger an immune response .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₉ |
| Molecular Weight | 309.271 g/mol |
| CAS Number | 19342-33-7 |
| Biological Role | Cell signaling, immune evasion, viral attachment |
| Key Interactions | Influenza virus, HIV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
